REACTION_CXSMILES
|
Br[C:2]1[C:6]([CH3:7])=[CH:5][S:4][CH:3]=1.[Li]CCCC.[C:13](=[O:15])=[O:14]>C1COCC1>[CH3:7][C:6]1[C:2]([C:13]([OH:15])=[O:14])=[CH:3][S:4][CH:5]=1
|
Name
|
|
Quantity
|
2.7 g
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Type
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reactant
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Smiles
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BrC1=CSC=C1C
|
Name
|
|
Quantity
|
14.6 mL
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Type
|
reactant
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Smiles
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[Li]CCCC
|
Name
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|
Quantity
|
35 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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C(=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at −78° C. for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture was stirred at the same temperature for 20 min
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Duration
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20 min
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Type
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TEMPERATURE
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Details
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Thereafter, the reaction mixture was warmed to 0° C.
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Type
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CUSTOM
|
Details
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quenched with aqueous 1 M NaOH (60 mL)
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Type
|
WASH
|
Details
|
washed with EtOAc (2×50 mL)
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Type
|
EXTRACTION
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Details
|
extracted with DCM (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (100 mL), brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel, 8% MeOH/DCM as eluent)
|
Type
|
CUSTOM
|
Details
|
to provide compound A56-1 (1.5 g, 70%) as a white solid
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CC=1C(=CSC1)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |